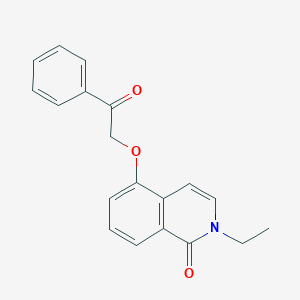
2-Ethyl-5-phenacyloxyisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones, which includes 2-Ethyl-5-phenacyloxyisoquinolin-1-one, can be achieved through direct intramolecular C–H/N–H functionalization under metal-free conditions . This protocol involves the use of a bench-stable hypervalent iodine reagent PIDA and allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-5-phenacyloxyisoquinolin-1-one are not available, isoquinolin-1(2H)-ones can be synthesized from available amides under metal-free conditions . This suggests that 2-Ethyl-5-phenacyloxyisoquinolin-1-one may also participate in similar reactions.Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Ethyl-5-phenacyloxyisoquinolin-1-one is a compound relevant in the field of chemical synthesis and pharmaceutical applications. One study focused on the synthesis of 3-arylisoquinoline derivatives, highlighting a methodology for the synthesis of 3-arylisoquinolinium salts, which could be further transformed into 12-methyl substituted benzo[c]phenanthridines (Sotomayor et al., 1994). This implies that 2-Ethyl-5-phenacyloxyisoquinolin-1-one may be used in the synthesis of complex molecular structures that are significant in pharmaceutical research.
Antinociceptive Properties
Several studies have investigated the antinociceptive properties of isoquinoline derivatives. For instance, one research described the synthesis of substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines, exploring their structure-activity relationships and antinociceptive potency, indicating potential use in pain management (Vecchietti et al., 1992). Additionally, another study synthesized new derivatives of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline, showing that certain modifications in the isoquinoline nucleus enhanced antinociceptive activity (Tabatabaia et al., 1999).
Antitumor Activities
Isoquinoline derivatives have also been studied for their antitumor properties. A study on 3,4-diphenyl-1,2-dihydroisoquinolines investigated their cytostatic activity and interaction with tubulin polymerization, a key mechanism in cancer therapeutics (Gastpar et al., 1998). Another research synthesized pyrrolo[1,2-f]-phenanthridine and dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives for antiproliferative evaluation, demonstrating significant antitumor activities and DNA damage induction in cancer cells (Patel et al., 2020).
Chemical and Biological Evaluation
The compound has been evaluated in chemical and biological studies, such as in the development of 2-phenylquinolin-4-ones as potential antitumor agents, demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010). Furthermore, its derivatives have been analyzed for fluorescent properties and cytotoxic activity towards cancer cell lines, highlighting its potential as a fluorescence agent and in cancer research (Funk et al., 2015).
properties
IUPAC Name |
2-ethyl-5-phenacyloxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-20-12-11-15-16(19(20)22)9-6-10-18(15)23-13-17(21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJJHXMRWOXBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-phenacyloxyisoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

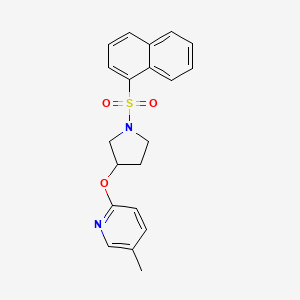

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2652795.png)
![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)
![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)
![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
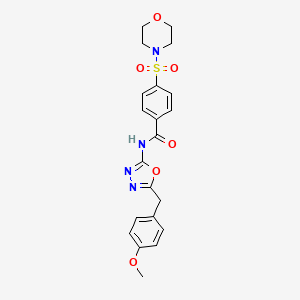

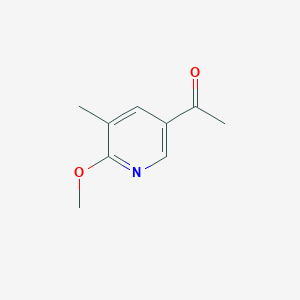
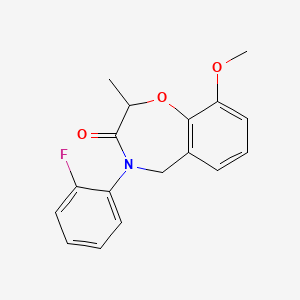
![[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B2652812.png)
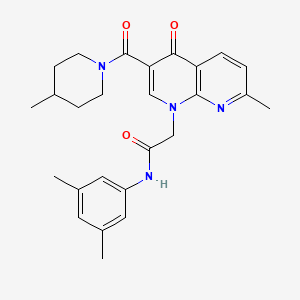
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)